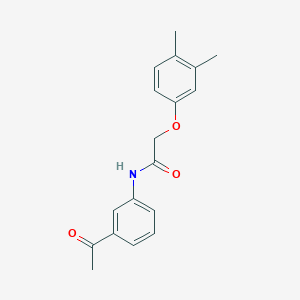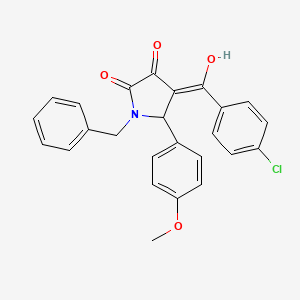
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as ACDMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA belongs to the class of acetanilide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of ACDMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. ACDMA is also reported to inhibit the activity of the lipoxygenase (LOX) enzyme, which is involved in the production of leukotrienes. Additionally, ACDMA has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
ACDMA has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antioxidant properties. ACDMA has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models. ACDMA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which play a crucial role in oxidative stress.
実験室実験の利点と制限
ACDMA has several advantages as a drug candidate. It is a synthetic compound that can be easily synthesized in the laboratory. ACDMA has been shown to exhibit significant pharmacological properties, making it a potential drug candidate for the treatment of various diseases. However, ACDMA also has some limitations. It has been reported to exhibit low solubility in water, which can limit its bioavailability. ACDMA also has poor stability, which can lead to degradation and loss of activity.
将来の方向性
There is still a lot of research that needs to be done on ACDMA. One of the future directions for research is to investigate the potential of ACDMA as a drug candidate for the treatment of cancer, diabetes, and Alzheimer's disease. Another future direction is to investigate the mechanism of action of ACDMA in more detail. The development of more stable and bioavailable formulations of ACDMA is also an area of future research. Additionally, the potential of ACDMA as a lead compound for the development of new drugs with improved pharmacological properties should be explored.
Conclusion:
In conclusion, ACDMA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACDMA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. The synthesis of ACDMA is relatively simple, and it has been shown to exhibit significant pharmacological properties. However, ACDMA also has some limitations, including low solubility in water and poor stability. Further research is needed to fully understand the potential of ACDMA as a drug candidate for the treatment of various diseases.
合成法
The synthesis of ACDMA involves the reaction of 3-acetylphenol and 3,4-dimethylphenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then treated with sodium hydroxide to obtain ACDMA. The yield of ACDMA synthesized by this method is reported to be around 70%.
科学的研究の応用
ACDMA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. ACDMA has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. Several studies have reported the potential of ACDMA as a novel drug candidate for the treatment of these diseases.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-8-17(9-13(12)2)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYOYBYJMKXRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-1-(1-piperazinylcarbonyl)vinyl]benzamide](/img/structure/B5364852.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5364858.png)
![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364861.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)
![1-{1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5364881.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5364912.png)
![methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)

![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5364936.png)

![4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5364948.png)